[(3,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate
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Overview
Description
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is a complex organic compound that features both indolizine and phenylcarbamoyl moieties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups, including methoxy, carbamoyl, and acetyl groups, allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,5-dimethoxyaniline, indolizine, and acetic anhydride.
Step 1 Formation of [(3,5-Dimethoxyphenyl)carbamoyl]methyl Intermediate:
Step 2 Acetylation of Indolizine:
Step 3 Coupling Reaction:
Industrial Production Methods
Industrial production of [(3,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions due to its ability to coordinate with metals.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Anticancer Activity: Studied for its potential to inhibit cancer cell growth.
Antimicrobial Properties: Exhibits activity against various microbial strains.
Industry
Material Science: Used in the development of new materials with specific electronic properties.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of [(3,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate involves interaction with specific molecular targets such as enzymes or receptors. The compound can:
Inhibit Enzymes: By binding to the active site and preventing substrate access.
Modulate Receptors: By acting as an agonist or antagonist, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[(3,5-Dimethoxyphenyl)carbamoyl]methyl indolizine-1-carboxylate: Lacks the acetyl group, leading to different reactivity and biological activity.
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 3-methylindolizine-1-carboxylate: Contains a methyl group instead of an acetyl group, affecting its chemical properties.
Uniqueness
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is unique due to the presence of both methoxy and acetyl groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
[2-(3,5-dimethoxyanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-13(24)19-11-17(18-6-4-5-7-23(18)19)21(26)29-12-20(25)22-14-8-15(27-2)10-16(9-14)28-3/h4-11H,12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCACYTOODDHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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